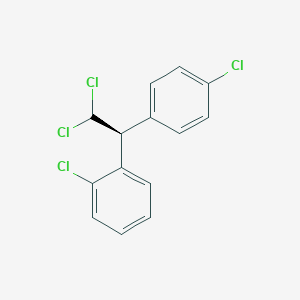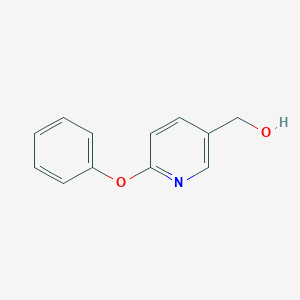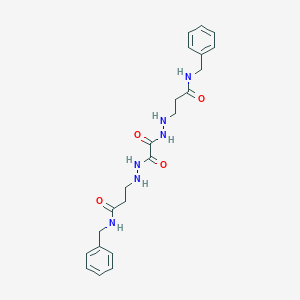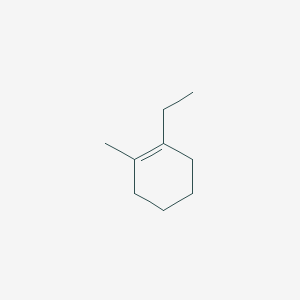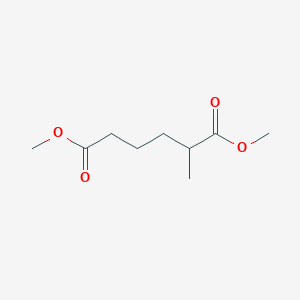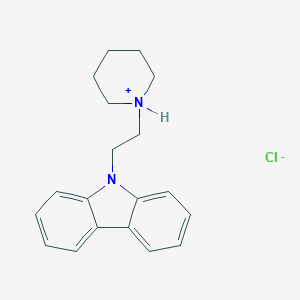
9-(2-Piperidinoethyl)carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Piperidinoethyl)carbazole hydrochloride (PCEC) is a chemical compound that has been extensively studied for its potential applications in scientific research. PCEC is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to possess various biological activities.
作用機序
The mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride is not fully understood, but it is believed to involve the intercalation of 9-(2-Piperidinoethyl)carbazole hydrochloride into the DNA and RNA helix. This intercalation disrupts the normal structure of the nucleic acid, leading to changes in its physical and chemical properties. The binding of 9-(2-Piperidinoethyl)carbazole hydrochloride to nucleic acids also results in changes in its fluorescence properties, which can be used to study the structure and function of nucleic acids.
生化学的および生理学的効果
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have no significant toxic effects on cells or animals at low concentrations. However, at high concentrations, 9-(2-Piperidinoethyl)carbazole hydrochloride can cause cell death and induce apoptosis. 9-(2-Piperidinoethyl)carbazole hydrochloride has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
One advantage of 9-(2-Piperidinoethyl)carbazole hydrochloride is its relatively simple synthesis method, which makes it accessible for use in a laboratory setting. 9-(2-Piperidinoethyl)carbazole hydrochloride also has a high binding affinity for nucleic acids, making it a useful tool for studying the structure and function of DNA and RNA. However, one limitation of 9-(2-Piperidinoethyl)carbazole hydrochloride is its potential toxicity at high concentrations, which must be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on 9-(2-Piperidinoethyl)carbazole hydrochloride. One potential area of research is the development of 9-(2-Piperidinoethyl)carbazole hydrochloride-based fluorescent probes for the detection of specific nucleic acid sequences. Another area of research is the exploration of 9-(2-Piperidinoethyl)carbazole hydrochloride as a potential anti-cancer agent. Additionally, the mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride on nucleic acids could be further elucidated to better understand its potential applications in scientific research.
合成法
9-(2-Piperidinoethyl)carbazole hydrochloride can be synthesized by the reaction of 9H-carbazole with 2-(chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. This reaction yields 9-(2-Piperidinoethyl)carbazole hydrochloride as a hydrochloride salt, which is a white crystalline powder. The synthesis of 9-(2-Piperidinoethyl)carbazole hydrochloride is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have various scientific research applications, including its potential as a fluorescent probe for DNA and RNA. 9-(2-Piperidinoethyl)carbazole hydrochloride has been shown to selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is enhanced upon binding. This property of 9-(2-Piperidinoethyl)carbazole hydrochloride makes it a useful tool for studying the structure and function of nucleic acids.
特性
CAS番号 |
101418-08-0 |
|---|---|
製品名 |
9-(2-Piperidinoethyl)carbazole hydrochloride |
分子式 |
C19H22ClN2- |
分子量 |
314.9 g/mol |
IUPAC名 |
9-(2-piperidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H |
InChIキー |
ARMJYVGWORAICL-UHFFFAOYSA-M |
SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
正規SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
同義語 |
9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
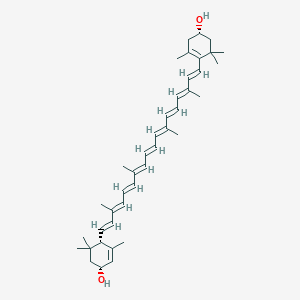
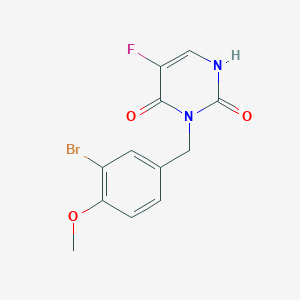
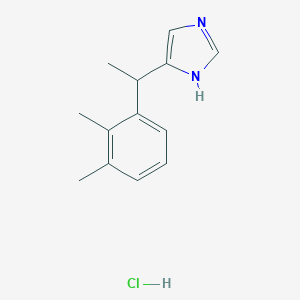

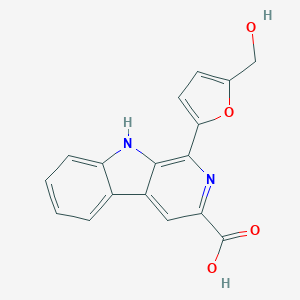
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
